molecular formula C10H8F3NO2 B2479463 N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide CAS No. 2361655-97-0

N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide

Cat. No.: B2479463
CAS No.: 2361655-97-0
M. Wt: 231.174
InChI Key: UYMSAQVMOSDRKE-UHFFFAOYSA-N
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Description

N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(difluoromethoxy)-5-fluoroaniline with acryloyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The difluoromethoxy and fluorophenyl groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-fluorophenyl oxides, while reduction could produce difluoromethoxy-fluorophenyl amines.

Scientific Research Applications

N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide involves its interaction with specific molecular targets. The difluoromethoxy and fluorophenyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide is unique due to its specific combination of difluoromethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[3-(difluoromethoxy)-5-fluorophenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-2-9(15)14-7-3-6(11)4-8(5-7)16-10(12)13/h2-5,10H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMSAQVMOSDRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC(=C1)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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